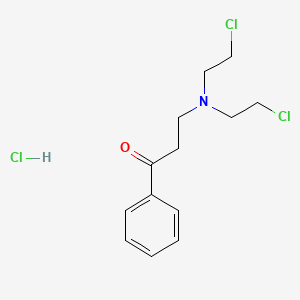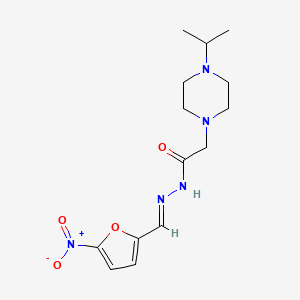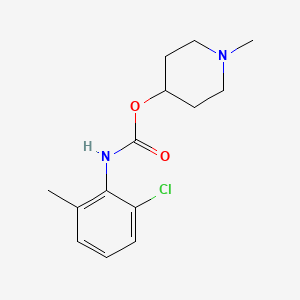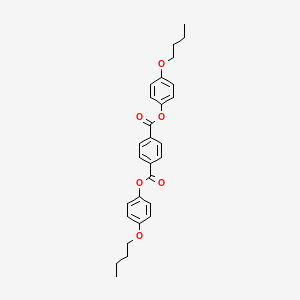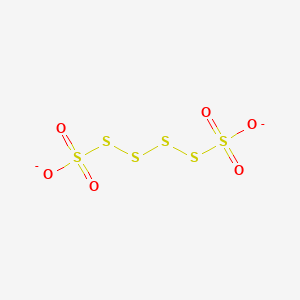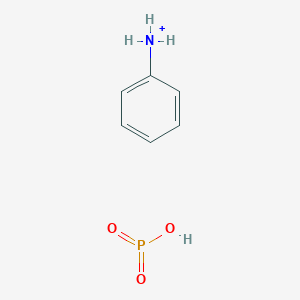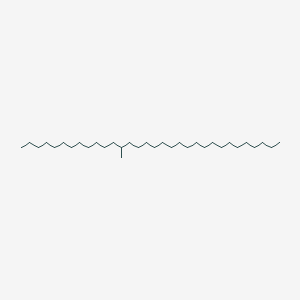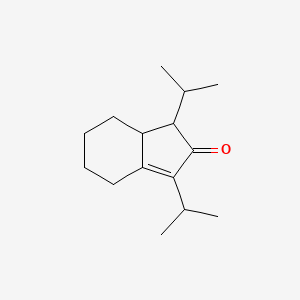
1,3-Diisopropyl-1,4,5,6,7,7a-hexahydro-inden-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diisopropyl-1,4,5,6,7,7a-hexahydro-inden-2-one is a chemical compound with the molecular formula C13H20O It is a derivative of indanone, characterized by the presence of two isopropyl groups and a hexahydroindenone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diisopropyl-1,4,5,6,7,7a-hexahydro-inden-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a chiral bicyclic lactam as an intermediate, followed by reductive intramolecular alkylation and intramolecular aldolization to form the hexahydroindenone structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Diisopropyl-1,4,5,6,7,7a-hexahydro-inden-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1,3-Diisopropyl-1,4,5,6,7,7a-hexahydro-inden-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3-Diisopropyl-1,4,5,6,7,7a-hexahydro-inden-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, or other biomolecules. Detailed studies are required to elucidate the exact pathways and targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4,5,6,7,7a-Hexahydro-2H-inden-2-one
- 3,3-Dimethyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one
- 4,4-Dimethyl-1,2,4,6,7,7a-hexahydro-5H-inden-5-one
Uniqueness
1,3-Diisopropyl-1,4,5,6,7,7a-hexahydro-inden-2-one is unique due to the presence of two isopropyl groups, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .
Eigenschaften
Molekularformel |
C15H24O |
|---|---|
Molekulargewicht |
220.35 g/mol |
IUPAC-Name |
1,3-di(propan-2-yl)-1,4,5,6,7,7a-hexahydroinden-2-one |
InChI |
InChI=1S/C15H24O/c1-9(2)13-11-7-5-6-8-12(11)14(10(3)4)15(13)16/h9-11,13H,5-8H2,1-4H3 |
InChI-Schlüssel |
ZSVQBGUVAQDOOX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1C2CCCCC2=C(C1=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dispiro[1,3-dioxolane-2,1'(2'H)-acenaphthylene-2',2''-[1,3]dioxolane]](/img/structure/B14687409.png)
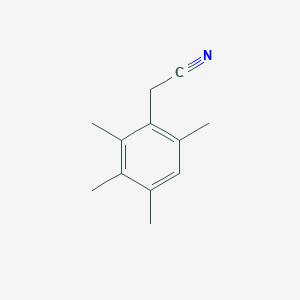
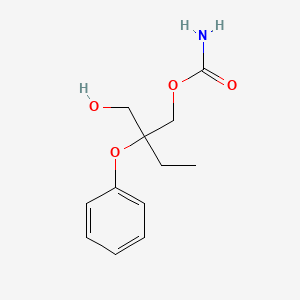
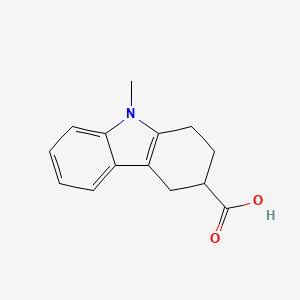

![Naphthalene, 1-[(phenylmethyl)seleno]-](/img/structure/B14687455.png)
